molecular formula C19H15F4N3O2 B14928687 N-(2,6-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2,6-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14928687
M. Wt: 393.3 g/mol
InChI Key: QAANWSLRJUXBCY-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the formation of the pyrazole ring, followed by the introduction of the carboxamide group and the attachment of the phenyl and tetrafluorophenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of advanced techniques, such as continuous flow reactors and high-throughput screening, can optimize the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide
  • N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide
  • 2-chloro-N-(2,6-dimethylphenyl)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its tetrafluorophenoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15F4N3O2

Molecular Weight

393.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H15F4N3O2/c1-10-4-3-5-11(2)17(10)24-19(27)14-6-7-26(25-14)9-28-18-15(22)12(20)8-13(21)16(18)23/h3-8H,9H2,1-2H3,(H,24,27)

InChI Key

QAANWSLRJUXBCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2)COC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

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